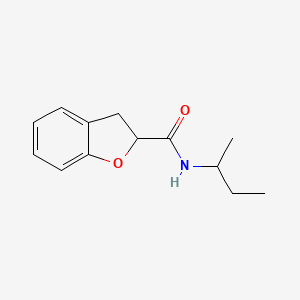
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in the fitness industry as a performance-enhancing drug has gained significant attention in recent years.
作用机制
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various metabolic pathways. PPARδ activation increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved energy metabolism and reduced lipid accumulation. In addition, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to increase the expression of genes involved in antioxidant defense and anti-inflammatory pathways, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to increase endurance and improve exercise performance in animal models and human trials. It enhances the utilization of fatty acids as an energy source, sparing glycogen stores and delaying fatigue. In addition, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to improve muscle recovery and reduce muscle damage after intense exercise. However, its effects on muscle mass and strength are still unclear and require further investigation.
实验室实验的优点和局限性
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone is a potent and selective PPARδ agonist that can be used to study the molecular mechanisms of energy metabolism and cardiovascular function. It has several advantages over other PPARδ agonists, such as fenofibrate and bezafibrate, including higher potency, selectivity, and oral bioavailability. However, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has some limitations for lab experiments, including its high cost, limited availability, and potential toxicity at high doses.
未来方向
There are several future directions for the research on 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone. One area of interest is the development of more potent and selective PPARδ agonists with fewer side effects. Another area of research is the investigation of the effects of 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone on other metabolic pathways, such as autophagy and mitochondrial function. In addition, the safety and efficacy of 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone in human trials need to be further evaluated before its potential therapeutic applications can be realized.
合成方法
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone involves a multi-step process that starts with the condensation of 2,3-dihydroindole and 6-methylpyridine-3-carbaldehyde. The resulting product is then subjected to a series of reactions, including oxidation, reduction, and cyclization, to obtain the final compound. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
科学研究应用
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been investigated for its cardioprotective effects, including the prevention of atherosclerosis and myocardial infarction.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-7-13(11-17-12)10-16(19)18-9-8-14-4-2-3-5-15(14)18/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZQLRYSTWVIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514301.png)




![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)




